4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclopropyl group and two methyl groups attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 1,3-dimethyl-2-propenone under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated processes can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-amine: Lacks the cyclopropyl group, which can influence its reactivity and biological activity.
4-Cyclopropyl-1H-pyrazol-5-amine: Lacks the methyl groups, which can affect its chemical properties.
4-Cyclopropyl-3-methyl-1H-pyrazol-5-amine: Has only one methyl group, leading to different steric and electronic effects.
Uniqueness
4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both cyclopropyl and methyl groups, which can enhance its stability, reactivity, and potential biological activities. The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-cyclopropyl-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-5-7(6-3-4-6)8(9)11(2)10-5/h6H,3-4,9H2,1-2H3 |
InChI Key |
FXELOIPGOPSJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2CC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.